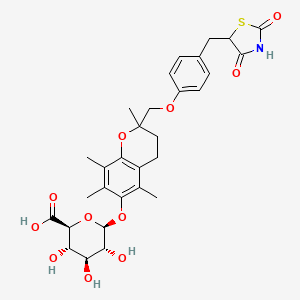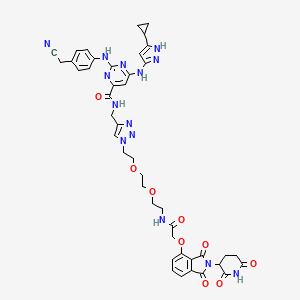
PROTAC Chk1 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC Chk1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the checkpoint kinase 1 (Chk1) protein. Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. By targeting Chk1 for degradation, this compound aims to disrupt the DNA damage checkpoint, thereby sensitizing cancer cells to DNA-damaging agents and enhancing the efficacy of cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Chk1 degrader-1 involves the conjugation of a Chk1 ligand with a thalidomide-based E3 ligase ligand through a linker. The general synthetic route includes:
Synthesis of Chk1 Ligand: The Chk1 ligand is synthesized using standard organic synthesis techniques, involving multiple steps of protection, functional group transformations, and deprotection.
Synthesis of Thalidomide-Linker Conjugate: Thalidomide is modified to introduce a functional group that can be linked to the Chk1 ligand. This involves reactions such as esterification or amidation.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and stability of the final product through rigorous quality control measures.
Types of Reactions:
Oxidation: this compound may undergo oxidation reactions, particularly at the thalidomide moiety, under oxidative conditions.
Reduction: Reduction reactions can occur at various functional groups within the molecule, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can take place at electrophilic centers within the molecule, such as carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thalidomide moiety may yield hydroxylated derivatives, while reduction of carbonyl groups may produce alcohols.
科学的研究の応用
PROTAC Chk1 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of Chk1 and its effects on cellular processes.
Biology: Employed in research to understand the role of Chk1 in DNA damage response and cell cycle regulation.
Medicine: Investigated as a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy and radiotherapy.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs targeting protein degradation pathways
作用機序
PROTAC Chk1 degrader-1 exerts its effects by inducing the degradation of Chk1 through the ubiquitin-proteasome system. The mechanism involves:
Binding: The Chk1 ligand binds to the Chk1 protein, while the thalidomide-based ligand binds to the E3 ubiquitin ligase cereblon.
Ubiquitination: The simultaneous binding of Chk1 and cereblon by the PROTAC molecule facilitates the transfer of ubiquitin molecules to Chk1.
Degradation: The ubiquitinated Chk1 is recognized by the proteasome and subsequently degraded, leading to a reduction in Chk1 levels and disruption of the DNA damage checkpoint
類似化合物との比較
PROTAC EZH2 degrader-1: Targets the enhancer of zeste homolog 2 (EZH2) protein for degradation.
PROTAC CDK4/6 degrader: Targets cyclin-dependent kinases 4 and 6 (CDK4/6) for degradation.
PROTAC BRD4 degrader: Targets bromodomain-containing protein 4 (BRD4) for degradation .
Comparison:
Selectivity: PROTAC Chk1 degrader-1 is highly selective for Chk1, whereas other PROTACs target different proteins.
Mechanism: All PROTACs share a similar mechanism of action involving the ubiquitin-proteasome system, but they differ in their target proteins and ligands used.
Applications: While this compound is primarily used in cancer research, other PROTACs have applications in various diseases, including neurodegenerative disorders and inflammatory diseases .
特性
分子式 |
C43H44N14O9 |
|---|---|
分子量 |
900.9 g/mol |
IUPAC名 |
2-[4-(cyanomethyl)anilino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-N-[[1-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C43H44N14O9/c44-13-12-25-4-8-27(9-5-25)47-43-48-31(21-34(50-43)49-35-20-30(53-54-35)26-6-7-26)39(60)46-22-28-23-56(55-52-28)15-17-65-19-18-64-16-14-45-37(59)24-66-33-3-1-2-29-38(33)42(63)57(41(29)62)32-10-11-36(58)51-40(32)61/h1-5,8-9,20-21,23,26,32H,6-7,10-12,14-19,22,24H2,(H,45,59)(H,46,60)(H,51,58,61)(H3,47,48,49,50,53,54) |
InChIキー |
HUEILOSTKICPMD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)C(=O)NCC4=CN(N=N4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=C(C=C8)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


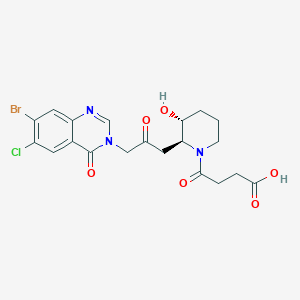
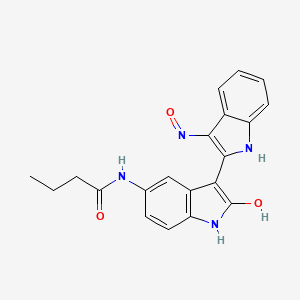
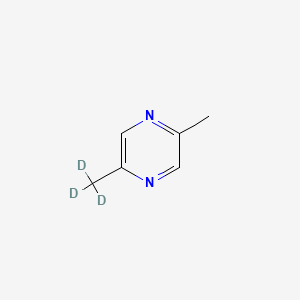
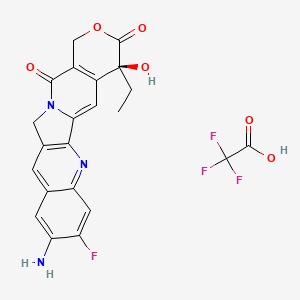
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
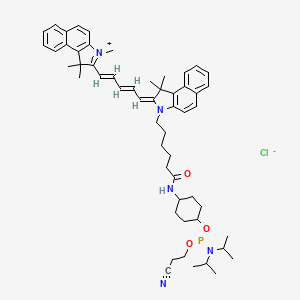
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
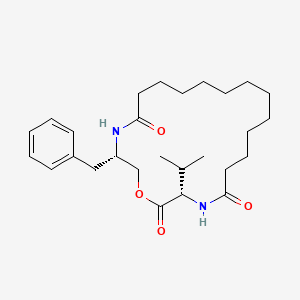
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
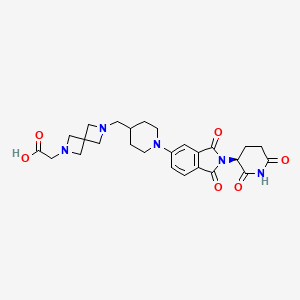
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

